1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5,6,7,8-tetrahydroquinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-13-12-24-18-10-4-2-8-16(18)20(22-21(24)27)28-14-19(26)23-11-5-7-15-6-1-3-9-17(15)23/h1,3,6,9,25H,2,4-5,7-8,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJRRYDHJRFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the hydroxyethyl group and the tetrahydroquinoline moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the oxo group may produce hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a potential candidate for drug development due to its structural properties which may influence biological activity. The presence of a quinazolinone core suggests possible interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one have shown effectiveness against cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .
Antiviral Properties
The compound's structural features may also lend themselves to antiviral applications. Research indicates that similar compounds can act as modulators in viral assembly processes, particularly in hepatitis B virus (HBV) infections. This suggests a potential avenue for therapeutic development against viral diseases .
Pharmacological Insights
The pharmacological profile of the compound is still under investigation; however, its mechanism of action is hypothesized to involve modulation of specific molecular pathways. The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Neuroprotective Effects
Compounds containing the tetrahydroquinoline moiety have been studied for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease. The structural similarity of 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one suggests it could possess similar protective effects on neuronal cells .
Material Science Applications
Beyond pharmacology and medicinal chemistry, this compound's unique chemical structure may allow it to be utilized in material science.
Polymer Chemistry
The compound can potentially serve as a building block for synthesizing novel polymers with specific properties. Its functional groups can be exploited to create cross-linked networks or to modify existing polymer matrices for enhanced performance in applications such as coatings or drug delivery systems.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Variations
The target compound shares structural motifs with several analogs (Table 1):
Key Observations :
- The hydroxyethyl group in the target compound distinguishes it from analogs like C202-2811 () and 329079-80-3 (), which prioritize lipophilic substituents (e.g., methoxy, chloro-methyl).
- The sulfanyl linker is a shared feature with SC-558 (), but its connectivity to a tetrahydroquinoline system introduces unique steric and electronic properties.
Physicochemical Properties
Structural variations significantly influence physicochemical parameters (Table 2):
*Values for the target compound are extrapolated from analogs.
Analysis :
- The hydroxyethyl group likely reduces logP compared to C202-2811 (logP 4.73), aligning with ’s principle that polar substituents enhance solubility .
Biological Activity
The compound 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Hydroxyethyl Group : Contributes to solubility and interaction with biological targets.
- Tetrahydroquinoline Moiety : Often associated with various pharmacological activities.
- Hexahydroquinazolinone Core : Known for its diverse biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(2-hydroxyethyl)-4-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one exhibit significant anticancer activity. For instance:
- In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines such as KB and HepG2. They demonstrated potent cytotoxic effects with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | KB | 5.0 |
| Compound B | HepG2 | 3.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Testing Against Pathogens : In vitro tests revealed activity against Staphylococcus aureus and Candida albicans. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Study on Tetrahydroquinoline Derivatives :
- A series of tetrahydroquinoline derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The most potent derivatives showed selective toxicity towards cancer cells while sparing normal cells.
-
Antimicrobial Evaluation :
- A study assessed the antimicrobial efficacy of compounds similar to the target molecule against common pathogens. Results indicated a significant zone of inhibition compared to control groups.
Q & A
Q. How to integrate high-throughput screening (HTS) data with mechanistic insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
